molecular formula C10H7Cl2NO B105689 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile CAS No. 6097-31-0

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile

Cat. No. B105689
CAS RN: 6097-31-0
M. Wt: 228.07 g/mol
InChI Key: JDRJWFLOZMCQMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of trifunctional reagents that allow the introduction of a three-carbon moiety to amine-substrates. For instance, 2-ethoxymethylene-3-oxobutanenitrile has been utilized in the synthesis of heterocycles with biological activity . Although the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile has been characterized using various analytical techniques. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell and intermolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds is highlighted by their ability to undergo reactions with hydrazines and other dinitrogen nucleophiles, leading to the formation of substituted pyrazoles and fused pyrimidines . These reactions are indicative of the potential chemical transformations that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile could undergo, given its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as FT-IR, 1H NMR, UV-Vis, TGA, and DTA . These compounds exhibit thermal stability and specific wavelength absorption, which are important characteristics that can be investigated for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as well. The biological activity of the synthesized heterocycles against various microorganisms and tumor cells suggests that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile may also possess interesting biological properties .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Heterocycles : Derivatives of 3-oxobutanenitrile are utilized in synthesizing various heterocycles. For instance, 2-arylidene-3-oxobutanenitrile derivatives were prepared through Knoevenagel condensation and used to synthesize 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the compound's utility in complex organic syntheses (Han et al., 2015).

  • Formation of Pyrazoles and Pyrimidines : Research has shown the reactivity of 4-Phenyl-3-oxobutanenitrile derivatives in forming a variety of polyfunctionally substituted heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).

  • Biological Activity : Compounds synthesized from 2-ethoxymethylene-3-oxobutanenitrile demonstrated biological activity against bacteria, fungi, and tumor cells, highlighting its potential in pharmaceutical applications (Černuchová et al., 2005).

  • Benzothiazole Derivatives : 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile was used to synthesize new benzothiazole derivatives, showing the versatility of 3-oxobutanenitrile in forming useful chemical compounds (Zaki et al., 2006).

Characterization and Properties

  • Crystal Structure Analysis : The crystal structure of 2-amino-4-(3,4-di­chloro­phenyl)-5-oxo-4H,5H-pyrano­[3,2-c]­chromene-3-carbo­nitrile N,N-di­methyl­form­amide solvate was determined, contributing to the understanding of molecular structures in organic chemistry (Shi et al., 2004).

  • Optical Properties of Derivatives : Studies on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which include compounds derived from 3-oxobutanenitrile, have been conducted to understand their potential in photovoltaic applications (Zeyada et al., 2016).

  • Photovoltaic Properties : Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication further demonstrates the potential of these compounds in electronics and renewable energy sectors (Zeyada et al., 2016).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRJWFLOZMCQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545223
Record name 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile

CAS RN

6097-31-0
Record name α-Acetyl-3,4-dichlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6097-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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